molecular formula C20H21N3O3S B11630676 N-{[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]carbamothioyl}pentanamide

N-{[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]carbamothioyl}pentanamide

Cat. No.: B11630676
M. Wt: 383.5 g/mol
InChI Key: FQRILWIHXUYUCP-UHFFFAOYSA-N
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Description

1-[5-(1,3-BENZOXAZOL-2-YL)-2-METHOXYPHENYL]-3-PENTANOYLTHIOUREA is a synthetic organic compound that belongs to the class of benzoxazole derivatives. Benzoxazole compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and industrial chemistry.

Preparation Methods

The synthesis of 1-[5-(1,3-BENZOXAZOL-2-YL)-2-METHOXYPHENYL]-3-PENTANOYLTHIOUREA typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Benzoxazole Ring: The benzoxazole ring is synthesized by the condensation of o-aminophenol with a carboxylic acid derivative under acidic conditions.

    Introduction of the Methoxy Group: The methoxy group is introduced via methylation of the phenolic hydroxyl group using methyl iodide in the presence of a base.

    Attachment of the Pentanoyl Group: The pentanoyl group is attached through an acylation reaction using pentanoyl chloride in the presence of a base.

    Formation of the Thiourea Moiety: The final step involves the reaction of the intermediate compound with thiourea under reflux conditions to yield the target compound.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

1-[5-(1,3-BENZOXAZOL-2-YL)-2-METHOXYPHENYL]-3-PENTANOYLTHIOUREA undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the thiourea moiety can be replaced by other nucleophiles such as amines or alcohols.

    Hydrolysis: Hydrolysis of the compound in acidic or basic conditions can lead to the cleavage of the thiourea moiety, yielding the corresponding amine and carboxylic acid derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.

Scientific Research Applications

1-[5-(1,3-BENZOXAZOL-2-YL)-2-METHOXYPHENYL]-3-PENTANOYLTHIOUREA has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent. Its benzoxazole moiety is known to interact with various biological targets, making it a promising candidate for drug development.

    Materials Science: The compound is used in the development of fluorescent dyes and optical materials due to its unique photophysical properties.

    Industrial Chemistry: It is employed as an intermediate in the synthesis of other complex organic molecules and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 1-[5-(1,3-BENZOXAZOL-2-YL)-2-METHOXYPHENYL]-3-PENTANOYLTHIOUREA involves its interaction with specific molecular targets and pathways. The benzoxazole moiety can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Additionally, the compound can induce apoptosis in cancer cells by interacting with signaling pathways that regulate cell death.

Comparison with Similar Compounds

1-[5-(1,3-BENZOXAZOL-2-YL)-2-METHOXYPHENYL]-3-PENTANOYLTHIOUREA can be compared with other benzoxazole derivatives such as:

    5-Amino-2-(1,3-benzoxazol-2-yl)phenol: Known for its antimicrobial and antioxidant properties.

    2-(2-Hydroxyphenyl)benzoxazole: Used as a fluorescent dye and in optical materials.

  • **2-(2-Hydro

Properties

Molecular Formula

C20H21N3O3S

Molecular Weight

383.5 g/mol

IUPAC Name

N-[[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]carbamothioyl]pentanamide

InChI

InChI=1S/C20H21N3O3S/c1-3-4-9-18(24)23-20(27)22-15-12-13(10-11-16(15)25-2)19-21-14-7-5-6-8-17(14)26-19/h5-8,10-12H,3-4,9H2,1-2H3,(H2,22,23,24,27)

InChI Key

FQRILWIHXUYUCP-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)NC(=S)NC1=C(C=CC(=C1)C2=NC3=CC=CC=C3O2)OC

Origin of Product

United States

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